molecular formula C13H14O B13199886 7-(Propan-2-yl)naphthalen-2-ol CAS No. 760179-65-5

7-(Propan-2-yl)naphthalen-2-ol

Cat. No.: B13199886
CAS No.: 760179-65-5
M. Wt: 186.25 g/mol
InChI Key: SYKXOPOCSMKJTH-UHFFFAOYSA-N
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Description

7-(Propan-2-yl)naphthalen-2-ol is an organic compound with a molecular formula of C13H14O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the second position and a propan-2-yl group at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)naphthalen-2-ol typically involves the alkylation of naphthalen-2-ol with an appropriate alkylating agent. One common method is the Friedel-Crafts alkylation, where naphthalen-2-ol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 7-(Propan-2-yl)naphthalen-2-one or 7-(Propan-2-yl)naphthalene-2-carboxylic acid.

    Reduction: Formation of 7-(Propan-2-yl)dihydronaphthalen-2-ol.

    Substitution: Formation of 7-(Propan-2-yl)naphthalen-2-yl halides.

Scientific Research Applications

7-(Propan-2-yl)naphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol: A simpler derivative of naphthalene with a hydroxyl group at the second position.

    2-Naphthalenemethanol: Contains a hydroxymethyl group at the second position.

    7-(Propan-2-yl)naphthalen-1-ol: Similar structure but with the hydroxyl group at the first position.

Uniqueness

7-(Propan-2-yl)naphthalen-2-ol is unique due to the specific positioning of the hydroxyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.

Properties

CAS No.

760179-65-5

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

7-propan-2-ylnaphthalen-2-ol

InChI

InChI=1S/C13H14O/c1-9(2)11-4-3-10-5-6-13(14)8-12(10)7-11/h3-9,14H,1-2H3

InChI Key

SYKXOPOCSMKJTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=C2)O

Origin of Product

United States

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